Product packaging for 3'-Methoxymirificin(Cat. No.:CAS No. 1297609-29-0)

3'-Methoxymirificin

Cat. No.: B3027506
CAS No.: 1297609-29-0
M. Wt: 578.5 g/mol
InChI Key: PBJNFLDMFZTUMU-RYKANLFKSA-N
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Description

Contextualization within Natural Product Chemistry

3'-Methoxymirificin is a naturally occurring isoflavonoid (B1168493) that has been identified in the tuberous roots of Pueraria mirifica, a plant native to Thailand and other parts of Southeast Asia. researchgate.netnih.govhealthline.com Also known as "White Kwao Krua," Pueraria mirifica has a long history of use in traditional Thai medicine for its rejuvenating properties. healthline.comwebmd.com

From a chemical perspective, this compound belongs to the isoflavonoid subclass of flavonoids. researchgate.netnih.govnih.gov The foundational structure of flavonoids consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). nih.gov What distinguishes isoflavonoids is the attachment of the B-ring to the C3 position of the C-ring, a feature that imparts specific stereochemistry and biological functionality to these molecules. nih.gov

The isolation and structural elucidation of compounds like this compound from natural sources are fundamental activities in the field of natural product chemistry. hawaii.edunih.gov These processes typically involve extraction from the plant material, followed by various chromatographic techniques to separate the individual components. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to determine the precise molecular structure.

Pueraria mirifica is a rich source of a variety of isoflavonoids, with puerarin, daidzin, daidzein, genistin, and genistein (B1671435) being among the most abundant and well-studied. oup.comnih.gov this compound is one of the many isoflavonoids present in this plant, contributing to its complex phytochemical profile. The presence of a methoxy (B1213986) group (-OCH3) at the 3' position of the B-ring is a key structural feature of this particular compound. The methylation of hydroxyl groups on the flavonoid skeleton is a common biochemical modification in plants, often influencing the compound's solubility, stability, and biological activity. researchgate.net

Significance in Flavonoid Research

The scientific interest in this compound is intrinsically linked to the broader research on flavonoids and, more specifically, isoflavonoids. Flavonoids are a major focus of research due to their wide range of reported biological activities, including antioxidant and anti-inflammatory effects. nih.govnih.gov

Isoflavonoids, in particular, have garnered significant attention for their phytoestrogenic activity. researchgate.netnih.gov Their structural similarity to human estrogen allows them to interact with estrogen receptors in the body, leading to potential estrogenic or anti-estrogenic effects. This has made plants rich in isoflavonoids, such as Pueraria mirifica, subjects of intense study for their potential applications in managing symptoms associated with menopause and other hormone-related conditions. healthline.comverywellhealth.com

While much of the research on Pueraria mirifica has focused on the more abundant isoflavonoids, the investigation of minor components is essential for a complete understanding of the plant's bioactivity. The presence of O-methylated flavonoids, like this compound, is of particular interest as methylation can enhance oral bioavailability and metabolic stability compared to their hydroxylated counterparts. researchgate.net Therefore, the study of this compound contributes to a deeper understanding of how subtle structural variations within the isoflavonoid family can influence their biological profiles.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₀O₁₄
Molecular Weight 578.52 g/mol
CAS Number 1297609-29-0
Class Isoflavonoid
Natural Source Pueraria mirifica

Table 2: Classification of this compound

LevelClassification
Kingdom Plantae
Phylum Tracheophyta
Class Magnoliopsida
Order Fabales
Family Fabaceae
Genus Pueraria
Species Pueraria mirifica
Compound Class Flavonoids
Subclass Isoflavonoids
Specific Compound This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B3027506 3'-Methoxymirificin CAS No. 1297609-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-37-17-6-11(2-4-13(17)29)16-7-15(31)12-3-5-14(30)19(23(12)40-16)24-22(34)21(33)20(32)18(41-24)8-38-26-25(35)27(36,9-28)10-39-26/h2-7,18,20-22,24-26,28-30,32-36H,8-10H2,1H3/t18-,20-,21+,22-,24+,25+,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNFLDMFZTUMU-RYKANLFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Isolation and Purification

Chromatographic Separation Techniques for High Purity

Chromatography is fundamental for separating complex mixtures into individual components. For compounds like 3'-Methoxymirificin, achieving high purity necessitates advanced chromatographic strategies, including High-Performance Liquid Chromatography (HPLC) and preparative chromatography.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and semi-preparative technique widely used for the separation, identification, and quantification of compounds. In the context of isolating this compound, HPLC can be employed to monitor the progress of purification steps and to achieve final purification. Reverse-phase HPLC (RP-HPLC) is a common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol) nih.govnih.gov. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, driven by polarity. Gradient elution, where the mobile phase composition changes over time, is often used to optimize the separation of complex mixtures, allowing for the elution of compounds with a wide range of polarities within a reasonable timeframe youtube.comlcms.cz. Detection is typically performed using UV-Vis detectors, which are sensitive to compounds with chromophores, or more universally, mass spectrometry (LC-MS) nih.govnih.govrssl.comacdlabs.com. The specific retention time and peak shape in an HPLC chromatogram serve as indicators of purity for this compound.

When larger quantities of purified this compound are required, preparative chromatography is employed. This can range from flash chromatography for initial clean-up to preparative HPLC for high-purity isolation. Preparative HPLC utilizes larger columns and higher flow rates compared to analytical HPLC to handle larger sample loads, enabling the collection of purified fractions rssl.comchemistryworld.comymcamerica.comthermofisher.com. The choice of stationary phase (e.g., silica, C18) and mobile phase is critical and is often optimized based on analytical HPLC methods youtube.comnih.gov. Strategies such as "organic phase injection" can be beneficial for highly concentrated samples that might otherwise precipitate in aqueous mobile phases, thereby increasing throughput and reducing solvent waste lcms.cz. Flash chromatography, a faster and less demanding form of column chromatography, can be used for preliminary purification to remove major impurities before employing more refined techniques like preparative HPLC youtube.com. The goal of these methods is to isolate this compound with sufficient purity for further characterization.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, chemical environment, and dynamics of molecules by exploiting the magnetic properties of atomic nuclei byjus.comlibretexts.orgwikipedia.org. For this compound, ¹H NMR and ¹³C NMR are crucial.

¹H NMR Spectroscopy : This technique reveals the number of different types of protons and their chemical environments through characteristic chemical shifts (measured in ppm) and splitting patterns (due to spin-spin coupling) byjus.comlibretexts.orgnih.gov. The chemical shift is influenced by electronegative atoms and functional groups, providing clues about the connectivity of atoms libretexts.org.

¹³C NMR Spectroscopy : This provides information about the carbon skeleton of the molecule, with each unique carbon atom typically giving a distinct signal acdlabs.combyjus.comlibretexts.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Techniques : For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are vital. COSY correlates coupled protons, HSQC links protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons separated by two or three bonds, enabling the complete assignment of signals and the confirmation of molecular architecture wikipedia.orgrsc.orgscielo.org.mxd-nb.inforesearchgate.net. These methods are essential for unambiguously confirming the structure of this compound and assessing its purity by detecting signals from impurities.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns nih.govnih.govnist.govlibretexts.org.

Molecular Ion Peak : Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) produce a molecular ion or protonated/adduct ion, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule nih.govnih.govscielo.org.mxnist.gov. High-Resolution Mass Spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental formula of this compound.

Fragmentation Patterns : Under ionization conditions, molecules can fragment in characteristic ways. Analyzing these fragments can help in piecing together the molecular structure. For example, in LC-MS/MS, specific precursor ions are selected and fragmented to generate product ions, which are then monitored for quantification or identification nih.govnih.gov. The observed fragmentation patterns for this compound would be compared against predicted patterns or known fragmentation pathways of similar compounds to aid in structural confirmation.

By employing a combination of these advanced chromatographic and spectroscopic techniques, researchers can effectively isolate, purify, and structurally elucidate compounds like this compound, ensuring high purity and accurate characterization.

Investigations into Biological Activities Via in Vitro and in Silico Models

Cellular Assay Systems for Activity Profiling

Cellular assay systems are crucial for evaluating the effects of compounds on biological processes within living cells. These assays help in understanding a compound's potential efficacy and mechanism of action at a cellular level.

Mechanistic Explorations in Cell Culture Models

Mechanistic explorations in cell culture models aim to decipher how a compound exerts its effects at a molecular and cellular pathway level. This can involve examining its impact on cell viability, proliferation, apoptosis, signaling pathways, or gene expression. While related compounds from Pueraria species have been investigated for their effects on cell lines, such as anti-proliferative or antioxidant activities medchemexpress.comnih.govdrugs.com, specific studies detailing the mechanistic explorations of 3'-Methoxymirificin in cell culture models are not prominently available in the scientific literature.

Enzyme Inhibition Studies

Enzyme inhibition studies are vital for identifying compounds that can modulate the activity of specific enzymes, which are often key players in disease pathways. These studies typically involve biochemical assays to determine parameters such as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). While some Pueraria constituents, like Tuberosin, have shown inhibitory activity against enzymes such as yeast α-glucosidase medchemexpress.com, and general methodologies for enzyme inhibition assays are well-established libretexts.orgnih.govnih.govevotec.comnih.govresearchgate.netbiorxiv.orgsci-hub.se, specific research data on the enzyme inhibitory profile of this compound is not readily found.

Computational and Systems Biology Approaches to Biological Activity

Computational and systems biology approaches, including molecular docking and network pharmacology, offer powerful in silico tools to predict and understand the biological activities of compounds.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are widely used in drug discovery to predict how a compound might bind to a biological target and to identify potential drug candidates from large chemical libraries nih.govnih.govscielo.brcarlroth.comfip.orgamegroups.orgmigrainecollaborative.orgresearchgate.netnih.govals-journal.commdpi.comwikipedia.org. These methods involve simulating the interaction between a ligand (the compound) and a receptor (the biological target, e.g., an enzyme or protein) to estimate binding affinity and mode. While these methodologies are broadly applied, specific molecular docking or virtual screening studies focusing on this compound and its potential targets are not extensively documented in the available literature.

Network Pharmacology for Target Identification

Compound List

this compound

Elucidation of Molecular Mechanisms of Action

Advanced Methodologies for Mechanism of Action Studies

CRISPR-Based Functional Genetic Screens for Target Validation:There is no information available in the search results regarding the use of CRISPR-based functional genetic screens to study 3'-Methoxymirificin. The results describe CRISPR/Cas9 technology and its applications in genetic screens for functional genomicsnih.govbioconductor.jpnih.govhorizondiscovery.comelifesciences.org.

Compound Table

this compound

TCF3 (Transcription Factor 3) genecards.orgnih.gov

TCF12 genecards.org

ASB2 genecards.org

SKP2 genecards.org

NEUROG3 genecards.org

TAL1 genecards.org

LDB1 genecards.org

MYOG genecards.org

NEUROD1 genecards.org

ID2 genecards.org

NR0B2 genecards.org

ASH1 genecards.org

TWIST1 genecards.org

TWIST2 genecards.org

PTF1A genecards.org

TGFB1I1 genecards.org

EP300 genecards.org

UBE2I genecards.org

BHLHA9 genecards.org

KLF4 nih.gov

GAS5 nih.gov

E2A nih.gov

MLF1 nih.gov

EZH2 nih.gov

DNMT3B nih.gov

TEAD2 nih.gov

RORgammat nih.gov

UNG2 nih.gov

PAX5 nih.gov

NF-kappaB nih.gov

14-3-3gamma nih.gov

p53 (TP53) nih.gov

ERα (ESR1) nih.gov

Cas9 nih.govbioconductor.jpnih.govhorizondiscovery.comelifesciences.org

dCas9-KRAB elifesciences.org

SunTag-VP64 elifesciences.org

EGFR mdpi.comembopress.org

AXL mdpi.com

PI3K/mTOR mdpi.com

MEK/ERK mdpi.com

ATM biorxiv.org

ATR biorxiv.org

CHEK1/2 biorxiv.org

DNAPK/PRKDC biorxiv.org

CDK1/2 biorxiv.org

CDC50A nih.gov

CDC50B nih.gov

CDC50C nih.gov

ATP8A1 nih.gov

ATP8A2 nih.gov

ATP8B1 nih.gov

ATP8B2 nih.gov

ATP8B3 nih.gov

ATP8B4 nih.gov

Lem3/Ros3p nih.gov

Crf1p nih.gov

Cdc50p nih.gov

ALIS2 nih.gov

ALIS3 nih.gov

ALIS4 nih.gov

ALA2 nih.gov

ALA3 nih.gov

PEAK3 researchgate.net

UBE2D3 frontiersin.org

CLNS1A

Biosynthetic Pathways and Regulatory Mechanisms in Natural Systems

Proposed Biosynthetic Routes

The biosynthesis of 3'-Methoxymirificin is hypothesized to originate from the core isoflavonoid (B1168493) pathway, with daidzein serving as a key intermediate. The pathway involves a series of enzymatic reactions, including hydroxylation, glycosylation, and methylation, to yield the final complex molecule.

The foundational steps for the biosynthesis of isoflavonoids, including the precursor to this compound, are well-established and begin with the amino acid L-phenylalanine frontiersin.org. Through the action of a series of enzymes, the basic C6-C3-C6 skeleton of isoflavonoids is assembled.

The initial precursor, L-phenylalanine, is converted to p-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) frontiersin.org. Subsequently, Chalcone synthase (CHS) and Chalcone reductase (CHR) catalyze the formation of isoliquiritigenin, which is then isomerized by Chalcone isomerase (CHI) to liquiritigenin frontiersin.org. The key step in isoflavonoid synthesis is the conversion of liquiritigenin to daidzein, a reaction catalyzed by Isoflavone synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID) nih.gov.

From the central intermediate daidzein, the pathway to this compound involves several crucial decorating steps. The structure of mirificin (B150516) itself is daidzein-8-C-apiosyl-(1→6)-glucoside nih.gov. Therefore, the biosynthesis requires at least two specific glycosylation events and a final methoxylation.

A proposed biosynthetic grid for this compound is as follows:

C-glucosylation of Daidzein: The first committed step towards mirificin is the attachment of a glucose molecule to the 8-carbon of daidzein, forming puerarin.

Apiosylation of Puerarin: Subsequently, an apiose molecule is attached to the 6-position of the C-linked glucose on puerarin to form mirificin.

3'-Hydroxylation: A hydroxylation event at the 3' position of the B-ring of mirificin is necessary before the final methylation step. This is a common modification in isoflavonoid biosynthesis.

3'-O-methylation: The final step is the methylation of the newly introduced 3'-hydroxyl group to form this compound.

The specific enzymes that catalyze the later, decorative steps in this compound biosynthesis are crucial for its formation. Research in the closely related plant Pueraria lobata has shed light on the types of enzymes involved.

Glucosyltransferases: These enzymes are responsible for attaching sugar moieties to the isoflavonoid core.

C-glucosyltransferases (CGTs): A novel glucosyltransferase, PlUGT43, has been identified in Pueraria lobata that specifically catalyzes the C-glucosylation of daidzein to produce puerarin nih.gov. This provides a strong candidate for the enzyme responsible for the first glycosylation step in mirificin biosynthesis. The enzyme responsible for adding the apiose to the glucose moiety has not yet been definitively identified, but it is likely another specific glycosyltransferase.

O-glucosyltransferases (OGTs): While not directly involved in the C-glycosidic linkage of mirificin, OGTs are prevalent in Pueraria species. For instance, three novel UDP-glycosyltransferases (PlUGT4, PlUGT15, and PlUGT57) from P. lobata have been shown to glycosylate isoflavones like daidzein at the 7-hydroxyl position, forming daidzin nih.gov. This highlights the diverse glycosylation machinery present in these plants.

Methyltransferases: These enzymes are responsible for adding methyl groups to the isoflavonoid structure, which can alter their biological activity and solubility.

O-methyltransferases (OMTs): A key enzyme for the final step in this compound synthesis has been identified in Pueraria lobata. A novel isoflavone 3'-O-methyltransferase, designated PlOMT4, has been functionally characterized and is responsible for the methylation of the 3'-hydroxyl group of isoflavones nih.gov. The presence of 3'-methoxy puerarin in P. lobata further supports the role of this enzyme in the methoxylation of puerarin-like structures frontiersin.orgnih.gov.

Enzyme ClassSpecific Enzyme Example (from Pueraria)SubstrateProductRelevance to this compound
C-GlucosyltransferasePlUGT43DaidzeinPuerarin (daidzein-8-C-glucoside)Catalyzes the initial C-glycosylation step.
O-MethyltransferasePlOMT43'-hydroxyisoflavones (e.g., 3'-hydroxypuerarin)3'-methoxyisoflavones (e.g., 3'-methoxypuerarin)Catalyzes the final methoxylation step.

Genetic and Environmental Influences on Biosynthesis

The production and accumulation of this compound and its precursors are not static but are influenced by a complex interplay of genetic and environmental factors.

Environmental conditions play a significant role in modulating the accumulation of isoflavonoids in Pueraria mirifica. Studies have shown that the content of major isoflavonoids can vary depending on the plant cultivar, the season of harvest, and specific climatic factors nih.govfrontiersin.org.

Temperature and Rainfall: In one study, temperature was found to be strongly correlated with the content of puerarin, daidzin, and daidzein in one cultivar of P. mirifica, while rainfall was correlated with puerarin content in another cultivar nih.gov.

Seasonal Variation: The accumulation of isoflavonoids in the tubers of P. mirifica is significantly influenced by the season nih.govfrontiersin.org. For example, the abundance of glycosidic isoflavonoids like puerarin was found to be upregulated in the summer, which corresponds to a higher expression of the enzymes involved in their synthesis tandfonline.com.

Environmental FactorAffected Isoflavonoids in P. mirificaObserved Effect
TemperaturePuerarin, Daidzin, DaidzeinStrong positive correlation with content in some cultivars nih.gov.
RainfallPuerarin, GenistinStrong positive correlation with content in some cultivars nih.gov.
Season (Summer)Puerarin, Daidzin, GenistinUpregulated accumulation in tubers tandfonline.com.

Metabolic Pathway Analysis Techniques

Understanding the intricate network of biosynthetic pathways requires sophisticated analytical techniques. While specific studies on this compound are limited, general approaches for elucidating metabolic pathways are well-established.

Stable Isotope Tracing: This powerful technique involves feeding the plant with labeled precursors (e.g., using 13C or 15N) and tracking the incorporation of these labels into downstream metabolites nih.govspringernature.com. By analyzing the labeling patterns using mass spectrometry or NMR, researchers can map the flow of atoms through the pathway and determine precursor-product relationships nih.govox.ac.uk.

Metabolic Flux Analysis (MFA): MFA is a quantitative method that uses stable isotope labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the rates (fluxes) of all reactions in the pathway creative-proteomics.com. This provides a detailed understanding of the cellular metabolic state and how it responds to genetic or environmental perturbations creative-proteomics.com.

Transcriptome and Proteome Analysis: High-throughput sequencing of mRNA (transcriptomics) and mass spectrometry-based analysis of proteins (proteomics) provide a snapshot of the genes and enzymes that are active in a particular tissue at a specific time nih.govtandfonline.com. Correlating these datasets with metabolite profiles can help to identify candidate genes and enzymes involved in a specific biosynthetic pathway.

In Silico Modeling: Computational modeling of enzyme structures and their interactions with substrates can provide insights into their catalytic mechanisms and substrate specificity mdpi.com. This can be particularly useful for predicting the function of newly discovered enzymes.

Isotopic Labeling Approaches (e.g., 13C-labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and intermediates in a biosynthetic pathway. By introducing molecules labeled with stable isotopes, such as Carbon-13 (¹³C), into a biological system, researchers can follow the incorporation of these isotopes into the final product, thereby mapping the sequence of biochemical transformations.

In the context of isoflavonoid biosynthesis, ¹³C-labeling studies have been instrumental in confirming the precursors and intermediates leading to the formation of the characteristic 3-phenylchromen-4-one backbone. researchgate.nettandfonline.com For instance, feeding experiments with ¹³C-labeled L-phenylalanine and acetate have demonstrated their roles as primary building blocks for the A and B rings of the isoflavonoid scaffold.

While specific ¹³C-labeling studies on this compound are not extensively documented, the general principles derived from studies on related isoflavonoids like genistein (B1671435) and daidzein can be applied. researchgate.net The biosynthesis is understood to proceed via the phenylpropanoid and polyketide pathways. L-phenylalanine is converted to 4-coumaroyl-CoA, which then condenses with three molecules of malonyl-CoA to form a chalcone intermediate. An aryl migration step, characteristic of isoflavonoid biosynthesis, follows this to form the isoflavone core. Subsequent modifications, such as hydroxylation and methylation, lead to the diverse array of isoflavonoids, including this compound.

A hypothetical ¹³C-labeling experiment to elucidate the this compound pathway would involve administering ¹³C-labeled precursors to the producing organism. The resulting this compound would be isolated, and the distribution of the ¹³C label would be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). researchgate.netnih.gov This analysis would reveal which carbon atoms in the final molecule are derived from specific positions in the precursor, providing direct evidence for the biosynthetic route.

Table 1: Key Enzymes in Isoflavonoid Biosynthesis and their Investigated Roles using Isotopic Labeling

EnzymeRole in Isoflavonoid BiosynthesisApplication of Isotopic Labeling
Phenylalanine ammonia-lyase (PAL)Converts L-phenylalanine to cinnamic acidTracing the incorporation of ¹³C from L-phenylalanine into the B-ring and C3 of the isoflavonoid core.
Cinnamate-4-hydroxylase (C4H)Hydroxylates cinnamic acid to 4-coumaric acidConfirming the pathway from phenylalanine to p-coumaric acid.
4-Coumarate:CoA ligase (4CL)Activates 4-coumaric acid to 4-coumaroyl-CoAFollowing the flow of the phenylpropanoid unit into the flavonoid skeleton.
Chalcone synthase (CHS)Condenses 4-coumaroyl-CoA with three malonyl-CoA unitsDetermining the origin of the A-ring carbons from acetate via malonyl-CoA.
Chalcone isomerase (CHI)Catalyzes the isomerization of chalcones to flavanonesStudying the stereospecific cyclization of the C-ring.
Isoflavone synthase (IFS)Catalyzes the aryl migration to form the isoflavone skeletonConfirming the key rearrangement step that defines isoflavonoids.
O-Methyltransferase (OMT)Adds a methyl group to a hydroxyl groupInvestigating the origin of the methoxy (B1213986) group on the B-ring of this compound, likely from S-adenosyl methionine (SAM).

Bioinformatics Tools for Pathway Reconstruction and Analysis

Bioinformatics has revolutionized the study of metabolic pathways by enabling the prediction and analysis of biosynthetic routes from genomic and transcriptomic data. nih.govnih.gov For a compound like this compound, where dedicated pathway studies may be limited, bioinformatics tools offer a powerful approach to infer its biosynthesis.

Pathway reconstruction typically begins with the identification of candidate genes encoding the enzymes responsible for the synthesis of isoflavonoids. This is achieved by searching sequence databases for genes that are homologous to known biosynthetic genes from well-characterized pathways in other plants, such as soybean (Glycine max) or Medicago truncatula. nih.govnih.gov

Several bioinformatics databases and tools are pivotal in this process:

KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database: This database provides a comprehensive collection of manually drawn pathway maps, including the isoflavonoid biosynthesis pathway (map00943). genome.jp By mapping the identified genes from the producing organism onto this reference pathway, researchers can visualize the potential biosynthetic route to the core isoflavonoid skeleton.

BLAST (Basic Local Alignment Search Tool): This is used to find regions of similarity between biological sequences. Researchers can use the amino acid sequences of known isoflavonoid biosynthetic enzymes (e.g., IFS, OMT) as queries to search for homologous proteins in the genome or transcriptome of the organism that produces this compound.

Gene Cluster Analysis Tools: In many microorganisms and some plants, genes for a specific metabolic pathway are physically clustered together in the genome. Tools that can identify these biosynthetic gene clusters (BGCs) can provide strong evidence for the involvement of a group of genes in a particular pathway. nih.govnih.gov

Once candidate genes are identified, their function can be further analyzed. For example, the predicted protein sequences can be examined for conserved domains and motifs characteristic of specific enzyme families (e.g., cytochrome P450 domains in IFS and hydroxylases, or methyltransferase domains in OMTs).

Furthermore, co-expression analysis of transcriptomic data can provide additional evidence. Genes that are part of the same biosynthetic pathway are often co-regulated and thus show similar expression patterns across different tissues or under different environmental conditions. Identifying genes that are co-expressed with known isoflavonoid biosynthetic genes can help to identify novel enzymes involved in the later, more specific steps of this compound biosynthesis, such as the specific hydroxylases and O-methyltransferases.

The integration of data from these bioinformatics tools allows for the construction of a putative biosynthetic pathway for this compound. This in silico model can then guide experimental validation, for instance, through the functional characterization of the candidate enzymes in a heterologous host system like yeast (Saccharomyces cerevisiae) or E. coli. nih.govnih.gov

Table 2: Bioinformatics Tools and Databases for Isoflavonoid Pathway Analysis

Tool/DatabaseFunctionApplication in this compound Pathway Reconstruction
KEGG PATHWAY Collection of metabolic and regulatory pathway maps.Provides a reference map for isoflavonoid biosynthesis to visualize the potential pathway.
BLAST Sequence similarity searching.Identifies homologous genes in the producing organism based on known isoflavonoid biosynthetic enzymes.
Pfam/InterPro Protein family and domain databases.Characterizes candidate enzymes by identifying conserved functional domains.
Gene Expression Atlases (e.g., from NCBI GEO) Databases of gene expression data.Allows for co-expression analysis to identify functionally related genes in the pathway.
antiSMASH Tool for identifying biosynthetic gene clusters.Predicts potential gene clusters responsible for the biosynthesis of secondary metabolites like this compound.

Synthetic Strategies and Structural Modifications

Total Synthesis Approaches

The synthesis of the pterocarpan core, the fundamental structure of mirificin (B150516) and its derivatives, is a well-explored area of organic chemistry. researchgate.net A common strategy involves the stereoselective reduction of a corresponding isoflavone, followed by cyclization to form the characteristic fused ring system.

A likely synthetic strategy for 3'-Methoxymirificin would commence with a suitably substituted isoflavone precursor. Key reaction methodologies that could be employed include:

Asymmetric Transfer Hydrogenation (ATH): This method is a powerful tool for the stereoselective reduction of the double bond in the isoflavone C-ring to form an isoflavan-4-ol. researchgate.netnih.gov This reaction is crucial for establishing the desired stereochemistry at the C6a and C11a positions of the pterocarpan skeleton. The use of a chiral catalyst allows for the formation of a specific enantiomer. nih.gov

Acid-Catalyzed Cyclization: Following the reduction of the isoflavone, the resulting isoflavan-4-ol can undergo an acid-catalyzed intramolecular cyclization to furnish the pterocarpan ring system. researchgate.netnih.gov

Mitsunobu Reaction: An alternative approach for the final ring closure to form the dihydrobenzofuran ring of the pterocarpan is the Mitsunobu reaction. rsc.org

Regioselective Methoxylation: The introduction of the methoxy (B1213986) group at the 3'-position could be achieved either by starting with a 3'-methoxy-substituted aromatic precursor in the initial stages of the isoflavone synthesis or by regioselective methoxylation of a hydroxyl group at a later stage. O-methyltransferases are known to catalyze the methylation of hydroxyl groups in flavonoids. nih.gov

A proposed retrosynthetic analysis is shown in Figure 1.

Figure 1. Proposed Retrosynthetic Analysis of this compound. (Image depicting the retrosynthetic breakdown of this compound to a 3'-methoxyisoflavone precursor)

The control of both regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound.

Regioselectivity: The regioselective introduction of substituents, such as the methoxy group on the B-ring and the glycosidic linkage, is critical. In the context of isoflavone synthesis, the substitution pattern of the starting materials, such as deoxybenzoins and chalcones, dictates the final arrangement of functional groups. For the pterocarpan core, gold(I)-catalyzed intramolecular hydroarylation has been shown to proceed with remarkable regioselectivity in the synthesis of related compounds. researchgate.net

Stereoselectivity: The pterocarpan skeleton possesses two chiral centers at positions 6a and 11a. researchgate.net Natural pterocarpans typically have a cis-fused B/C ring system. researchgate.net Achieving the correct relative and absolute stereochemistry is a significant challenge.

Asymmetric Transfer Hydrogenation (ATH): As mentioned, ATH of an isoflavone precursor is a key step for establishing the stereochemistry of the resulting isoflavan-4-ol, which then dictates the stereochemistry of the final pterocarpan. researchgate.netnih.gov The choice of catalyst and reaction conditions can provide high levels of diastereoselectivity and enantioselectivity.

Substrate Control: The stereochemistry of the starting materials can also influence the stereochemical outcome of the reactions. For instance, the stereospecificity of pterocarpan synthase, an enzyme involved in the biosynthesis of pterocarpans, is dependent on the configuration of the isoflavanol substrate. nih.govnih.gov

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

While specific SAR studies on this compound are not available, the known biological activities of mirificin and other pterocarpans provide a foundation for the rational design of new analogues to probe their biological functions. Mirificin has been reported to be a potent tyrosinase inhibitor. nih.govresearchgate.net

The design of analogue libraries would aim to explore the impact of structural modifications on biological activity. Key principles for the rational design of this compound analogues include:

Modification of the Glycosidic Moiety: The sugar portion of the molecule could be altered to investigate its role in solubility, bioavailability, and interaction with biological targets. Analogues with different sugars, or even aglycones (the non-sugar part), could be synthesized.

Variation of the B-Ring Substitution Pattern: The position and nature of substituents on the B-ring are known to be important for the biological activity of isoflavonoids. nih.gov Analogues with different alkoxy groups, halogens, or other functional groups at the 3' and other positions could be synthesized to probe electronic and steric effects.

Alterations to the Pterocarpan Core: Modifications to the core ring system, such as the introduction of additional substituents or the alteration of the ring fusion stereochemistry (e.g., synthesizing trans-fused pterocarpans), could lead to compounds with novel biological activities. pwvas.org

Computational Docking Studies: Molecular docking simulations can be used to predict the binding of designed analogues to target enzymes, such as tyrosinase, to prioritize the synthesis of compounds with the highest predicted affinity. researchgate.net

The synthesis of novel analogues of this compound would follow similar synthetic strategies as the proposed total synthesis, but with the incorporation of modified building blocks.

Synthesis of Aglycone Analogues: The synthesis would start with variously substituted deoxybenzoins or chalcones to generate a library of isoflavones, which would then be converted to the corresponding pterocarpan aglycones.

Glycosylation of Aglycones: A library of glycosylated analogues could be prepared by glycosylating the synthesized aglycones with different activated sugar donors.

Late-Stage Functionalization: Another approach is the late-stage functionalization of the this compound molecule, where existing functional groups are modified in the final steps of the synthesis to introduce new functionalities.

By systematically synthesizing and evaluating these analogues, a comprehensive understanding of the structure-activity relationships of the this compound scaffold can be developed, which could guide the design of more potent and selective bioactive compounds.

Analytical Methodologies for Quantitative and Qualitative Research

Advanced Chromatographic-Mass Spectrometric Techniques for Compound Analysis

Chromatographic techniques coupled with mass spectrometry (MS) are indispensable for the analysis of natural products like 3'-Methoxymirificin, offering high sensitivity, selectivity, and the ability to handle complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique widely utilized for the comprehensive profiling and quantification of compounds in biological and plant extracts saiflucknow.org. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, LC-MS/MS provides a means to detect and quantify its presence, even at low concentrations, within crude extracts or purified fractions.

Research has demonstrated the application of LC-MS/MS for the analysis of this compound, providing key analytical data.

Table 1: LC-MS/MS Parameters for this compound

ParameterValueSource
CompoundThis compound frontiersin.org
Retention Time (min)9.42 frontiersin.org
Precursor Ion (m/z)579 frontiersin.org
Fragment Ion (m/z)327 frontiersin.org
Fragment Ion (m/z)130 frontiersin.org
Fragment Ion (m/z)297 frontiersin.org
Fragment Ion (m/z)40 frontiersin.org

These parameters, particularly the retention time and characteristic fragment ions, serve as critical identifiers for this compound during LC-MS/MS analysis, enabling its reliable detection and quantification in research samples frontiersin.org. LC-MS/MS methods are often developed and validated to ensure accuracy, precision, and sensitivity for specific analytes like this compound nih.govnih.govnih.gov.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers enhanced resolution and mass accuracy compared to conventional LC-MS systems oup.comresearchgate.net. This technique is invaluable for the high-resolution analysis of complex mixtures, allowing for the determination of elemental compositions and the characterization of unknown compounds through accurate mass measurements mdpi.comnih.gov.

For this compound, UPLC-QTOF-MS can provide precise mass data that aids in confirming its molecular formula and distinguishing it from isobaric compounds. Its application in profiling complex plant metabolomes facilitates the identification of related compounds and potential metabolites oup.commdpi.comchemfaces.com. The high resolving power of QTOF instruments allows for detailed structural investigations, complementing data obtained from other spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. It provides detailed information about the connectivity, electronic environment, and spatial arrangement of atoms within a molecule.

While 1D NMR provides fundamental information such as chemical shifts and coupling constants for individual nuclei, 2D NMR techniques are essential for unraveling the complex structures of natural products like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed rsc.orgemerypharma.comscielo.org.mxuab.edu.

COSY (Correlation Spectroscopy) : Correlates proton (¹H) signals that are coupled to each other, typically through two or three bonds, establishing ¹H-¹H connectivity emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons, establishing ¹H-¹³C one-bond correlations emerypharma.com.

These multidimensional NMR experiments, when applied to this compound, allow for the complete assignment of all proton and carbon signals, thereby confirming its proposed structure and stereochemistry.

Table 2: NMR Techniques for Structural Elucidation of this compound

NMR TechniquePrimary Information ProvidedApplication in Structure Elucidation
¹H NMRChemical shifts, multiplicities, integration, coupling constantsInitial characterization of proton environments and their neighbors
¹³C NMRChemical shifts, number of unique carbonsProvides carbon backbone information
COSY¹H-¹H coupling correlationsEstablishes proton-proton connectivity
HSQC¹H-¹³C one-bond correlationsLinks protons to the carbons they are attached to
HMBC¹H-¹³C multiple-bond correlationsConnects distant protons and carbons, confirming molecular framework

These techniques, used in conjunction, provide a definitive structural elucidation for compounds like this compound, ensuring its correct identification mdpi.comresearchgate.netacdlabs.comnih.gov.

Quantitative NMR (qNMR) is a powerful spectroscopic method that allows for the precise determination of the purity and content of a target compound within a sample, often without the need for identical reference standards byjus.com. By integrating NMR signals relative to a known amount of an internal standard, qNMR can accurately quantify the analyte. This technique is highly valuable in research settings for assessing the purity of isolated this compound or determining its concentration in complex mixtures, thereby ensuring the reliability of experimental results.

Bioanalytical Method Development for Research Samples

The development of robust bioanalytical methods is fundamental for accurately studying the behavior and properties of compounds like this compound in various research contexts. Techniques such as LC-MS/MS and UPLC-QTOF-MS are instrumental in creating sensitive and selective assays for detecting and quantifying this compound in plant extracts or other biological matrices. Method development involves optimizing chromatographic separation, ionization, detection parameters, and sample preparation to achieve the desired performance characteristics, including linearity, accuracy, precision, and stability. NMR, particularly qNMR, plays a crucial role in establishing the purity and identity of reference materials used in method validation and in quantifying the compound directly from samples where appropriate. The combined application of these techniques ensures that research findings are based on reliable and accurate analytical data.

Compound List:

this compound

Mirificin (B150516) (Puerarin apioside)

Puerarin

Daidzin

Ononin

3′-hydroxy-puerarin

3′-methoxypuerarin

3-Methoxyluteolin

3-methoxytyramine

Metanephrine

Normetanephrine

Sample Preparation Strategies for Diverse Biological Matrices

The preparation of samples is a critical preliminary step in any analytical procedure, aiming to isolate, purify, and concentrate the analyte of interest while removing interfering substances. For compounds like this compound, which may be present in complex matrices such as biological fluids or plant extracts, specific sample preparation strategies are essential. While detailed protocols specific to this compound were not extensively detailed in the provided search results, its analysis has been conducted within the context of pharmacokinetic studies involving biological samples frontiersin.org.

Commonly employed techniques in bioanalysis for sample preparation include:

Protein Precipitation (PPT): Used to remove proteins from biological samples, which can interfere with downstream analysis slideshare.netresearchgate.net.

Liquid-Liquid Extraction (LLE): Exploits the differential solubility of analytes between two immiscible liquid phases to extract and purify compounds slideshare.netresearchgate.netcrazyegg.comkapiche.comchromatographyonline.com.

Solid-Phase Extraction (SPE): Utilizes a solid sorbent material to selectively retain the analyte from a liquid sample, followed by elution with a suitable solvent slideshare.netresearchgate.netcrazyegg.comkapiche.comchromatographyonline.com.

Microsample Preparation Techniques: Involve processing very small volumes of biological fluids (<50 μL) and are increasingly utilized to improve efficiency and reduce sample requirements creative-proteomics.com.

The specific choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of this compound, and the analytical instrument used for detection and quantification. The goal is to optimize recovery and minimize matrix effects to ensure accurate and reproducible results kapiche.comchromatographyonline.comcreative-proteomics.comeurl-pesticides.eunih.gov.

Method Validation for Research Accuracy and Reproducibility

Method validation is a rigorous process that confirms an analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and reproducibility of the generated data. Key validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision/reproducibility), limit of detection (LOD), and limit of quantitation (LOQ) eurl-pesticides.eucipac.orgchemfaces.comintrac.orguknml.com.

Research findings indicate that this compound has been subjected to analytical procedures, with specific data points reported in the context of qualitative and quantitative analysis of "Gegen-Qinlian Decoction" as part of a pharmacokinetic study frontiersin.org. The available data, while limited, provides insight into potential analytical parameters:

Analytical ParameterObserved Value
Retention Time (min)9.42
m/z Value 1579
m/z Value 2327
Recovery (%) - Level 130
Recovery (%) - Level 2130
Recovery (%) - Level 3297
Other Analytical Value 140
Other Analytical Value 2130
Other Analytical Value 338

Note: The precise definition of each "Observed Value" requires reference to the original study frontiersin.org. The values 30, 130, and 297 are presented in the context of "method recoveries at three", suggesting potential recovery percentages at different concentration levels. Values such as retention time and m/z are common in chromatographic and mass spectrometric analyses.

The validation of analytical methods for compounds like this compound is essential for establishing confidence in research findings. Parameters such as accuracy (closeness of test results to the true value) and precision (degree of agreement between replicate measurements) are paramount for ensuring that the method consistently yields reliable results eurl-pesticides.eucipac.orgchemfaces.comintrac.orguknml.com. For instance, the reported recovery values, while needing further context, are indicative of efforts to assess the accuracy of the analytical method for this compound within its matrix frontiersin.org. The successful establishment of such validated methods underpins the integrity of pharmacokinetic and other analytical studies involving this compound.

Compound List:

this compound

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Technologies in 3'-Methoxymirificin Research

The complex interplay between natural compounds and biological systems can be more comprehensively understood through the integration of multi-omics technologies. Future research should focus on applying genomics, transcriptomics, proteomics, and metabolomics to unravel the intricate mechanisms of action of this compound.

Transcriptomic Profiling: Analyzing changes in gene expression in response to this compound treatment in relevant cell lines or model organisms can identify key cellular pathways affected by the compound. This could reveal novel targets or mechanisms of action.

Proteomic Analysis: Mass spectrometry-based proteomics can identify specific proteins that are modulated by this compound, providing direct evidence of molecular interactions and downstream effects. This approach could highlight key enzymes, receptors, or signaling molecules involved in its biological activities.

Metabolomic Profiling: Studying the changes in endogenous metabolites following this compound exposure can reveal its impact on metabolic pathways and cellular homeostasis. This could identify biomarkers of efficacy or toxicity and provide insights into its biochemical effects.

Systems Biology Approach: Combining data from these different omics layers will allow for a systems-level understanding of how this compound exerts its effects, moving beyond single-target analyses to a holistic view of its biological impact.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) offer powerful tools for accelerating natural product research. Their application to this compound can significantly enhance the discovery process and optimize its properties.

Predictive Modeling for Bioactivity: ML algorithms can be trained on existing datasets of natural products and their known activities to predict potential biological functions or therapeutic targets for this compound. This can guide experimental validation efforts.

Virtual Screening and Docking: AI-driven virtual screening can rapidly assess large libraries of compounds, including structural analogues of this compound, for predicted binding affinity to specific therapeutic targets.

Structure-Activity Relationship (SAR) Modeling: ML models can analyze existing SAR data for related flavonoids or de novo generated structural variations of this compound to identify key structural features responsible for specific activities, guiding the design of more potent or selective derivatives.

Optimization of Synthesis and Production: AI can be used to optimize synthetic routes or fermentation parameters for this compound and its analogues, potentially leading to more efficient and cost-effective production methods.

Exploration of Novel Biological Functions and Molecular Mechanisms

While initial research may hint at certain activities, a systematic exploration is needed to uncover the full spectrum of biological functions and elucidate the precise molecular mechanisms underlying these effects.

Broad Bioactivity Screening: this compound should be subjected to comprehensive screening panels covering a wide range of biological targets and disease models, including but not limited to anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer assays.

In-depth Mechanistic Studies: For any identified significant biological activity, detailed mechanistic studies are crucial. This involves investigating its interaction with specific cellular targets (e.g., enzymes, receptors, ion channels), its impact on signaling pathways, and its effects on cellular processes like apoptosis, autophagy, or cell cycle regulation.

Comparative Studies with Related Compounds: Investigating how modifications to the this compound structure (e.g., changes in methoxy (B1213986) group position, sugar moieties, or other substituents) affect its biological activity can provide valuable insights into structure-activity relationships and guide the design of novel analogues.

Pharmacological Profiling: Beyond basic bioactivity, a thorough pharmacological profile, including pharmacokinetic and pharmacodynamic studies in relevant in vivo models, is necessary to assess its therapeutic potential and feasibility.

Development of Sustainable Production Methods for Research Scale

Ensuring a reliable and sustainable supply of this compound is critical for continued research. Developing efficient production methods, particularly for research-scale quantities, is paramount.

Optimized Extraction and Purification: Refining existing extraction protocols from natural sources like Pueraria lobata to maximize yield and purity while minimizing environmental impact. This could involve exploring novel solvent systems or advanced separation techniques.

Semi-synthesis Approaches: If the natural source becomes scarce or if specific structural modifications are desired, developing semi-synthetic routes from more abundant natural precursors or related compounds could be explored.

Biotechnological Production: Investigating the possibility of producing this compound through microbial fermentation or plant cell culture. This would offer a more controlled and potentially sustainable alternative to direct extraction. Engineering metabolic pathways in microorganisms or plant cell systems could be a viable strategy.

Green Chemistry Principles: Applying green chemistry principles to any synthetic or extraction processes to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.